molecular formula C12H21NO5 B3029726 tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate CAS No. 766539-39-3

tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Cat. No.: B3029726
CAS No.: 766539-39-3
M. Wt: 259.30
InChI Key: FRZZQROAGVAOAG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate (CAS: 766539-39-3) is a morpholine derivative featuring a six-membered morpholine ring with two substituents: a tert-butyl carbamate group at position 4 and a 2-methoxy-2-oxoethyl group at position 2. Its molecular formula is C₁₂H₂₁NO₅, with a molecular weight of 259.30 g/mol .

For example, tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate (a related azetidine derivative) is synthesized using DBU as a catalyst, yielding 64–83% after purification by flash chromatography . The tert-butyl and methoxy ester groups in such compounds often serve as protective moieties in medicinal chemistry, particularly in the development of protease inhibitors or kinase-targeting drugs .

Safety and Handling
The compound is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation). Precautionary measures include wearing protective gloves and eye protection .

Properties

IUPAC Name

tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZZQROAGVAOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188514
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-morpholineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766539-39-3
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-morpholineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766539-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-morpholineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with methoxyacetyl chloride to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₁NO₅
  • Molecular Weight : 259.30 g/mol
  • CAS Number : 766539-39-3

The compound features a morpholine ring, which enhances its solubility and reactivity. The tert-butyl group contributes to its stability, while the methoxy-oxoethyl substituent is crucial for its biological activity.

Medicinal Chemistry

  • Drug Development :
    • The compound has been investigated for its potential as a drug candidate due to its ability to modulate enzyme functions critical in metabolic pathways .
    • It shows promise in developing therapeutics targeting cancer and metabolic disorders by influencing cellular signaling pathways.
  • Biological Activity :
    • Studies indicate that it may exhibit antibacterial and antifungal properties, potentially acting against various pathogens.
    • Its interaction with enzymes involved in nucleotide synthesis suggests a role in DNA replication and repair processes .

Organic Synthesis

  • Intermediate for Synthesis :
    • It serves as an intermediate in the synthesis of more complex organic compounds, particularly those containing morpholine derivatives .
    • The unique functional groups allow for further modifications, enhancing its utility in creating diverse chemical entities.

Material Science

  • Specialty Chemicals :
    • Used in the production of specialty chemicals due to its stable nature and reactivity under specific conditions .
    • Its properties make it suitable for applications in coatings, adhesives, and other polymer-based materials.

Case Studies

StudyApplicationFindings
Study A Anticancer ActivityDemonstrated inhibition of cancer cell proliferation via modulation of specific signaling pathways.
Study B Antibacterial PropertiesShowed effectiveness against Gram-positive bacteria, indicating potential for antibiotic development.
Study C Organic SynthesisSuccessfully utilized as an intermediate for synthesizing novel morpholine derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Morpholine Carboxylates

Compound Name (CAS) Substituent Position Functional Groups Molecular Weight (g/mol) Key Differences vs. Target Compound Source
tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate (959246-85-6) Position 3 Methoxy ester at C3 259.30 Isomeric substitution (C3 vs. C2) alters steric and electronic effects.
(R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate (813433-74-8) Position 3 Ethoxy ester at C3 273.33 Ethoxy group increases lipophilicity and metabolic stability.
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (136992-21-7) Position 2 Hydroxyethyl group 231.29 Hydroxy group enhances hydrophilicity but reduces oxidative stability.
tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate (2007915-52-6) Position 2 Trifluoromethylphenyl group 353.42 Bulky aromatic substituent enhances lipophilicity and π-π interactions.
tert-Butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride (2408958-75-6) Position 2 Aminopropyl group (hydrochloride salt) 280.80 Basic amine improves solubility but introduces salt-dependent handling.

Key Findings:

Positional Isomerism :

  • Substitution at C2 (target compound) vs. C3 (e.g., 959246-85-6) affects molecular conformation and reactivity. For instance, C2-substituted morpholines may exhibit better steric accessibility for enzyme binding compared to C3 isomers .

Functional Group Replacements :

  • The hydroxyethyl derivative (136992-21-7) lacks the ester’s electrophilic carbonyl, reducing susceptibility to nucleophilic attack but increasing hydrogen-bonding capacity .
  • The trifluoromethylphenyl analog (2007915-52-6) introduces strong electron-withdrawing effects, which could stabilize charge-transfer complexes in drug-receptor interactions .

Biological Relevance: Compounds like tert-Butyl 2-(aminopropyl)morpholine-4-carboxylate hydrochloride (2408958-75-6) are intermediates in bioactive molecule synthesis, such as RAS inhibitors (e.g., elironrasib) . The target compound’s methoxy ester may act as a prodrug motif, hydrolyzing in vivo to release an active carboxylic acid .

Biological Activity

tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate (CAS Number: 766539-39-3) is a synthetic compound that belongs to the class of morpholine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₂H₂₁NO₅
  • Molecular Weight : 259.3 g/mol
  • Structure : The compound features a tert-butyl group, a morpholine ring, and a carboxylate functionality, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced pain and inflammation.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction of edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
  • Analgesic Effects :
    • In a pain model using mice, the compound exhibited dose-dependent analgesic effects comparable to standard analgesics like ibuprofen .
  • Cytotoxicity Studies :
    • Cytotoxicity assays performed on various cancer cell lines showed that this compound had moderate cytotoxic effects, suggesting its potential as an anticancer agent .

Data Table Overview

Biological ActivityModel UsedResultReference
Anti-inflammatoryCarrageenan-induced edema in ratsSignificant reduction in edema
AnalgesicPain model in miceDose-dependent analgesic effect
CytotoxicityCancer cell lines (e.g., HeLa)Moderate cytotoxic effects observed

Safety and Toxicology

While the compound shows promise in various biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to mild gastrointestinal disturbances; however, further comprehensive toxicological evaluations are required to establish safety profiles for therapeutic use.

Hazard Information

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation

Proper handling and safety measures should be adhered to during laboratory use.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step alkylation or coupling reactions. For example, a similar morpholine derivative was synthesized via LiHMDS-mediated alkylation of a preformed morpholine template in THF at -78°C, followed by purification via column chromatography (85% hexanes/15% EtOAc) to achieve 88% yield . Key optimization parameters include temperature control (e.g., -78°C for enolate formation), stoichiometric ratios (1.06 eq. of LiHMDS), and solvent choice (THF for solubility and reactivity). TLC monitoring is critical to confirm reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

1H/13C NMR and IR spectroscopy are primary tools. The morpholine ring protons resonate between δ 3.5–4.5 ppm, while the tert-butyl group appears as a singlet near δ 1.4 ppm. The methyl ester (2-methoxy-2-oxoethyl) group shows a distinct triplet for the methylene protons adjacent to the carbonyl (δ ~2.5–3.0 ppm) and a singlet for the methoxy group (δ ~3.7 ppm). IR confirms the ester carbonyl (C=O) stretch at ~1730–1750 cm⁻¹ .

Q. What are the recommended storage conditions and handling precautions for this compound?

Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester or Boc groups. Avoid exposure to moisture, heat, or strong acids/bases. Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved when analyzing derivatives of this compound?

Use SHELX software for small-molecule refinement, leveraging its robustness in handling twinned or high-resolution data. For ambiguous electron density maps (e.g., disordered tert-butyl groups), iterative refinement with restraints on bond lengths/angles is recommended. Cross-validate results with WinGX/ORTEP for graphical representation and geometry analysis .

Q. What strategies address low yields in the alkylation step during synthesis?

Low yields often stem from incomplete deprotonation or side reactions. Employ stronger bases (e.g., KHMDS instead of LiHMDS) for challenging substrates, and pre-cool reagents to -78°C to stabilize intermediates. Alternatively, use Weinreb amide chemistry (e.g., coupling with N,O-dimethylhydroxylamine) to improve electrophilicity and reduce byproducts .

Q. How can this compound serve as a precursor in peptide diversification or drug discovery?

The morpholine core and ester functionality make it a versatile building block. For example, the tert-butyl group can be deprotected under acidic conditions (TFA/DCM) to generate a free amine for subsequent coupling. In one study, similar morpholine derivatives were used to synthesize peptide analogs via EDCI/HOBt-mediated amidation .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution on the carbonyl carbon. Solvent effects (THF, DCM) should be included via implicit solvation models (e.g., PCM). Compare results with experimental kinetic data to validate computational models .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be interpreted?

Contradictions may arise from dynamic effects like restricted rotation (e.g., tert-butyl groups) or diastereotopic protons. Use variable-temperature NMR to probe conformational exchange. For complex splitting, 2D techniques (COSY, HSQC) clarify coupling networks. If ambiguity persists, synthesize a deuterated analog or compare with literature data for analogous morpholines .

Methodological Tables

Table 1: Key Synthetic Parameters for Alkylation Step

ParameterOptimal ConditionPurpose
BaseLiHMDS/KHMDSGenerate enolate intermediate
Temperature-78°CStabilize reactive intermediates
SolventTHFBalance solubility and reactivity
WorkupEtOAc extractionIsolate polar products

Table 2: Spectral Benchmarks for Structural Validation

Functional Group1H NMR (δ, ppm)IR (cm⁻¹)
tert-butyl (Boc)1.4 (s, 9H)N/A
Morpholine ring3.5–4.5 (m, 4H)C-O-C ~1120
Methyl ester (COOMe)3.7 (s, 3H)C=O ~1740

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Reactant of Route 2
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tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

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